1-benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone
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Overview
Description
Indazole, a similar compound, is a heterocyclic aromatic organic compound. It’s also known as benzpyrazole or isoindazone . Indazole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Synthesis Analysis
A variety of 1-benzyl-3-heterocyclic pyrazoles were rapidly assembled by a two-step N-benzylation/ Suzuki coupling sequence .Molecular Structure Analysis
The molecular structure of similar compounds involves a benzene ring and an alkyl group attached to it . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest because of its wide variety of biological properties .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems. This includes free radical bromination of alkyl benzenes .Physical And Chemical Properties Analysis
Indazole is a crystalline colorless compound with specific odors . Similar to the benzene ring, electrophilic substitution occurs readily on indazole due to excessive π-electrons delocalization .Scientific Research Applications
Alzheimer's Therapy
1-Benzyl-3-(4-chlorobenzyl)-4-hydroxy-2(1H)-pyridinone and its derivatives have been explored for potential therapeutic applications in neurodegenerative diseases like Alzheimer's. Research shows that these molecules can sequester, redistribute, and/or remove metal ions, making them attractive as therapeutic agents. Their low toxicity, combined with antioxidant, antibacterial, and analgesic properties, enhances their potential. For instance, glycosylation and incorporation of structures mimicking amyloid imaging agents target drug action to metal-overloaded amyloid plaques in the Alzheimer's brain. Studies have demonstrated their ability to interfere with metal ion-induced amyloid peptide aggregation, highlighting their potential as lead compounds for Alzheimer's therapy (Scott et al., 2011).
Structural and Chemical Studies
The structural and chemical properties of similar compounds have been extensively studied. For instance, research on N-(2-pyridil)-salicylidene and related compounds revealed insights into tautomerism and intramolecular hydrogen bonding, crucial for understanding the chemical behavior of these compounds (Nazır et al., 2000). Additionally, studies on 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives, synthesized through a multi-component reaction, underline the environmental friendliness and high yield of these processes, further pushing the boundaries of green chemistry (Shi et al., 2008).
Iron(III) Chelation and Structural Characterization
The synthesis and EXAFS structural characterization of new lipophilic 3-hydroxy-4-pyridinonate iron(III) complexes, including varieties with N-aryl and N-benzyl substituents, highlight the versatility of these compounds. This research is crucial for understanding the chelation properties and potential medical applications of these complexes (Schlindwein et al., 2006).
Applications in Antimicrobial Therapy
Research into chelators based on 1-hydroxy-2(1H)-pyridinone coordinating groups decorating a triaza macrocyclic backbone has demonstrated their potential as powerful Fe(3+) chelators capable of competing with bacterial siderophores. These novel chelators have shown biostatic activity against a range of pathogenic bacteria, suggesting potential applications alongside antibiotics in combating infections (Workman et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit significant inhibitory effects against various biological targets such as thrombin, arachidonic acid (aa), collagen, and platelet-activating factor (paf) .
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been found to interfere with various biochemical pathways, leading to a wide range of biological effects .
Result of Action
Similar compounds have been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .
Future Directions
Properties
IUPAC Name |
1-benzyl-3-[(4-chlorophenyl)methyl]-4-hydroxypyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c20-16-8-6-14(7-9-16)12-17-18(22)10-11-21(19(17)23)13-15-4-2-1-3-5-15/h1-11,22H,12-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUIXWIFCVHFCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C(C2=O)CC3=CC=C(C=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154619 |
Source
|
Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(phenylmethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477846-41-6 |
Source
|
Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(phenylmethyl)-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477846-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Chlorophenyl)methyl]-4-hydroxy-1-(phenylmethyl)-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301154619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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